molecular formula C15H18ClN3O2S2 B6436793 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole CAS No. 2549029-85-6

4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Cat. No.: B6436793
CAS No.: 2549029-85-6
M. Wt: 371.9 g/mol
InChI Key: RLZCYRMXWKPMRV-UHFFFAOYSA-N
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Description

4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole is a complex organic compound that features a benzothiazole core substituted with a chloro group and a diazepane ring bearing a cyclopropanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole typically involves multiple steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Chloro Group: Chlorination of the benzothiazole core is achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the Diazepane Ring: The diazepane ring is synthesized via reductive amination of a suitable diamine precursor.

    Attachment of the Cyclopropanesulfonyl Group: The final step involves the sulfonylation of the diazepane ring using cyclopropanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The benzothiazole core and the diazepane ring can undergo oxidation and reduction reactions, respectively.

    Sulfonylation and Desulfonylation: The cyclopropanesulfonyl group can be introduced or removed under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Sulfonylation: Cyclopropanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine would yield an amino-substituted benzothiazole derivative.

Scientific Research Applications

4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of benzothiazole derivatives with biological macromolecules.

Mechanism of Action

The mechanism of action of 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole core can interact with aromatic residues in the active site of enzymes, while the diazepane ring can form hydrogen bonds with polar residues. The cyclopropanesulfonyl group can enhance the compound’s binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-[4-(methylsulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole
  • 4-chloro-2-[4-(ethylsulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole

Uniqueness

The uniqueness of 4-chloro-2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]-1,3-benzothiazole lies in the presence of the cyclopropanesulfonyl group, which imparts distinct steric and electronic properties compared to other sulfonyl derivatives. This can result in different biological activities and binding affinities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-chloro-2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN3O2S2/c16-12-3-1-4-13-14(12)17-15(22-13)18-7-2-8-19(10-9-18)23(20,21)11-5-6-11/h1,3-4,11H,2,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZCYRMXWKPMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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